molecular formula C11H18O4 B3133371 Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate CAS No. 387845-21-8

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate

Cat. No.: B3133371
CAS No.: 387845-21-8
M. Wt: 214.26 g/mol
InChI Key: VELXZWJQALABFK-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a cyclopropane ring and an oxane moiety, making it an interesting subject for chemical studies.

Scientific Research Applications

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate holds potential in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for further study.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Safety and Hazards

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate should be handled with care. It is advised to wear protective gloves, protective clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, appropriate extinguishing media should be used .

Preparation Methods

The synthesis of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of cyclopropane carboxylic acid with ethyl oxan-2-yloxyacetate under specific reaction conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or amines, leading to the formation of substituted derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and oxane moiety allow it to engage in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxocyclopentanecarboxylate: This compound shares a similar ester functional group but differs in the ring structure, which is a cyclopentane instead of a cyclopropane.

    Cyclopropyl derivatives: Compounds containing cyclopropane rings are known for their unique chemical properties and biological activities, making them valuable in various research fields.

Properties

IUPAC Name

ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-13-11(12)8-7-9(8)15-10-5-3-4-6-14-10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELXZWJQALABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 0.75 mol of the compound obtained in Step 1 in 200 ml of ether there are added 1.5 g of rhodium acetate and then, over 6 hours, a solution of 93 g of ethyl diazoacetate in 50 ml of ether. After stirring at ambient temperature for 16 hours, the reaction mixture is filtered and is then distilled at 50-90° C. and 0.5 torr. The residue obtained is redistilled at 80-84° C. and 0.2 torr, allowing the expected product to be isolated.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 2
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 3
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Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
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Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 5
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate
Reactant of Route 6
Ethyl 2-(oxan-2-yloxy)cyclopropane-1-carboxylate

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